REACTION_CXSMILES
|
[NH:1]1[C:5]2[N:6]=[CH:7][CH:8]=[C:9]([C:10]([O:12][CH3:13])=[O:11])[C:4]=2[CH:3]=[CH:2]1.C1N2CN3CN(C2)CN1C3.[C:24](O)(=[O:26])C>O>[CH:24]([C:3]1[C:4]2[C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][CH:7]=[N:6][C:5]=2[NH:1][CH:2]=1)=[O:26]
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Name
|
|
Quantity
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500 mg
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Type
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reactant
|
Smiles
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N1C=CC2=C1N=CC=C2C(=O)OC
|
Name
|
|
Quantity
|
796 mg
|
Type
|
reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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the organics were dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
|
to give a residue
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Type
|
CUSTOM
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Details
|
Purification of the residue by silica gel chromatography (50% EtOAc/Hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CNC=2N=CC=C(C21)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |